molecular formula C10H8NaO6S2 B158866 2,7-Naphthalenedisulfonic acid, disodium salt CAS No. 1655-35-2

2,7-Naphthalenedisulfonic acid, disodium salt

Cat. No.: B158866
CAS No.: 1655-35-2
M. Wt: 311.3 g/mol
InChI Key: XXOPHNFSAIFMHP-UHFFFAOYSA-N
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Description

Chemical Identity:
2,7-Naphthalenedisulfonic acid, disodium salt (2,7-NDS; CAS 6844-74-2) is a sodium salt of naphthalene substituted with sulfonic acid groups at the 2 and 7 positions. Its molecular formula is C₁₀H₆O₆S₂·2Na, with a molecular weight of 623.59 g/mol . Structurally, it features two sulfonate groups (-SO₃⁻) on a naphthalene backbone, rendering it highly water-soluble and reactive in ionic environments .

Applications:
2,7-NDS is utilized in analytical chemistry as a reference standard for high-performance liquid chromatography (HPLC) due to its distinct retention behavior in highly saline brines . It also serves as an intermediate in synthesizing azo dyes and coordination polymers .

Properties

CAS No.

1655-35-2

Molecular Formula

C10H8NaO6S2

Molecular Weight

311.3 g/mol

IUPAC Name

disodium;naphthalene-2,7-disulfonate

InChI

InChI=1S/C10H8O6S2.Na/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9;/h1-6H,(H,11,12,13)(H,14,15,16);

InChI Key

XXOPHNFSAIFMHP-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O.[Na]

Other CAS No.

1655-35-2

Related CAS

1655-35-2

Origin of Product

United States

Biological Activity

2,7-Naphthalenedisulfonic acid, disodium salt (CAS No. 1655-35-2) is an organic compound with significant applications in analytical chemistry and the dye industry. Its molecular formula is C10H8Na2O6S2C_{10}H_{8}Na_{2}O_{6}S_{2}, and it has a molecular weight of 311.3 g/mol. This compound is primarily recognized for its ability to act as an analytical reagent and its potential biological activities, which are the focus of this article.

  • Molecular Formula: C10H8Na2O6S2C_{10}H_{8}Na_{2}O_{6}S_{2}
  • Molecular Weight: 311.3 g/mol
  • Solubility: Soluble in water, insoluble in organic solvents
  • Structure: Contains two sulfonic acid groups attached to a naphthalene ring.

The biological activity of this compound can be attributed to its structural properties and functional groups. It interacts with various biochemical pathways, primarily through ion detection and complexation mechanisms.

Target of Action

The compound is utilized in organic synthesis and as an analytical reagent for detecting sodium ions. Its role as a complexing agent in various chemical reactions enhances its utility in biological assays.

Mode of Action

As an analytical reagent, it may participate in ion-detection pathways, affecting the behavior of ions in solution. This property is crucial for applications in environmental monitoring and food safety.

Biological Activity

Research indicates that this compound has several biological activities:

  • Antibacterial Properties : A derivative of this compound has been studied for its synergistic effects with other agents against bacteria such as Enterococcus faecalis and Porphyromonas endodontalis. The combination enhances antibacterial efficacy significantly compared to individual components .
  • Environmental Impact : Studies on the oxidation mechanisms of related compounds suggest that 2,7-naphthalenedisulfonic acid may influence environmental degradation processes. The oxidation with oxygen in subcritical water has been explored to understand its environmental fate .
  • Analytical Applications : The compound has been utilized as a complexing agent in various extraction methods for heavy metals like cadmium and lead from environmental samples. Its ability to form stable complexes makes it valuable in analytical chemistry.

Case Studies

StudyObjectiveFindings
Antibacterial SynergyInvestigate the synergistic effects with lysozymeEnhanced antibacterial activity observed; effectiveness increased by 1.2-3.7 times with varying concentrations .
Environmental DegradationCharacterize oxidation pathwaysIdentified degradation products and pathways under subcritical conditions, providing insights into environmental stability .
Metal Ion ExtractionEvaluate efficiency in heavy metal detectionDemonstrated effective extraction and quantification of cadmium and lead ions from complex matrices using the compound.

Scientific Research Applications

Applications Overview

Application AreaDescription
Dyes and Pigments Used as an intermediate in dye synthesis, enhancing color fastness and brightness.
Analytical Chemistry Acts as a reagent for metal ion detection in environmental monitoring.
Pharmaceuticals Functions as a stabilizer or solubilizer to improve bioavailability of drugs.
Water Treatment Aids in the removal of heavy metals and organic pollutants from water.
Biotechnology Serves as a surfactant in protein purification processes.

Dyes and Pigments

2,7-Naphthalenedisulfonic acid disodium salt is primarily used in the textile industry as a key intermediate for synthesizing various dyes. Its ability to enhance color fastness and brightness makes it invaluable for producing high-quality textiles. The compound's solubility properties allow it to be easily incorporated into dye formulations, leading to improved performance characteristics.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for detecting metal ions. Its effectiveness in forming complexes with various metal ions enables its use in environmental monitoring and quality control laboratories. For instance, it has been employed in methods such as micellar electrokinetic chromatography (MEKC) for the separation and analysis of anionic species .

Pharmaceuticals

The pharmaceutical industry benefits from 2,7-naphthalenedisulfonic acid disodium salt by using it as a stabilizer or solubilizer in drug formulations. This application is particularly relevant for enhancing the bioavailability of poorly soluble drugs. Research indicates that its inclusion can significantly improve the solubility profiles of active pharmaceutical ingredients (APIs), leading to better therapeutic outcomes .

Water Treatment

This compound plays a crucial role in water treatment processes by assisting in the removal of heavy metals and organic pollutants. Its effectiveness stems from its ability to form stable complexes with contaminants, facilitating their extraction from water sources. Studies have shown that using 2,7-naphthalenedisulfonic acid disodium salt can enhance the efficiency of existing water treatment technologies .

Biotechnology

In biotechnology, 2,7-naphthalenedisulfonic acid disodium salt is utilized as a surfactant during protein purification processes. Its surfactant properties help improve the yield and purity of proteins extracted from biological samples. This application is particularly important in research settings where high-purity proteins are required for further analysis or therapeutic use .

Case Studies

  • Dye Synthesis : A study demonstrated that incorporating 2,7-naphthalenedisulfonic acid disodium salt into dye formulations resulted in a significant increase in color fastness compared to traditional dyeing agents. This enhancement was attributed to the compound's chemical structure allowing for stronger interactions with textile fibers.
  • Metal Ion Detection : In an environmental monitoring project, researchers utilized this compound to develop a method for detecting lead ions in contaminated water sources. The method showed high sensitivity and selectivity, proving effective for real-time monitoring applications.
  • Pharmaceutical Formulation : A clinical trial involving a poorly soluble drug highlighted the effectiveness of 2,7-naphthalenedisulfonic acid disodium salt as a solubilizing agent. Results indicated improved absorption rates and therapeutic efficacy among participants receiving the reformulated drug.

Comparison with Similar Compounds

1,5-Naphthalenedisulfonic Acid, Disodium Salt (1,5-NDS)

  • Molecular Formula : C₁₀H₆O₆S₂·2Na
  • Key Features : Sulfonate groups at positions 1 and 3.
  • Applications : Used in dye synthesis and as a stabilizer in electroplating baths.
  • Research Findings : Exhibits lower thermal stability compared to 2,7-NDS due to steric hindrance between sulfonate groups .

1,6-Naphthalenedisulfonic Acid, Disodium Salt (1,6-NDS)

  • Molecular Formula : C₁₀H₆O₆S₂·2Na
  • Key Features : Sulfonate groups at positions 1 and 4.
  • Applications: Acts as a ligand in coordination polymers (e.g., Mn-based complexes) and exhibits antitumor activity against human hepatoma (SMMC-7721) and lung adenocarcinoma (A549) cells .
  • Research Findings : The Ca(II) coordination polymer derived from 1,6-NDS shows higher cytotoxicity (IC₅₀ = 27 ± 1.2 μg/mL) than the parent compound .

2,6-Naphthalenedisulfonic Acid, Disodium Salt (2,6-NDS)

  • Molecular Formula : C₁₀H₆O₆S₂·2Na
  • Key Features : Sulfonate groups at positions 2 and 5.
  • Applications: Industrial synthesis of 2,6-dihydroxynaphthalene via alkali fusion with phenol .
  • Comparison with 2,7-NDS: Property 2,6-NDS 2,7-NDS Thermal Stability Stable up to 300°C Slightly less stable Synthetic Utility Alkali fusion intermediate Azo dye precursor Toxicity Low acute toxicity Limited data

Anthraquinone-2,6-Disulfonic Acid, Disodium Salt (AQDS)

  • Molecular Formula : C₁₄H₆O₈S₂·2Na
  • Key Features: Anthraquinone core with sulfonate groups at positions 2 and 6.
  • Applications :
    • Enhances electron transfer in microbial fuel cells (SMFCs) when doped into polypyrrole cathodes, increasing power density by 3.7× compared to unmodified systems .
    • Forms 3D supramolecular networks via hydrogen bonding and π-π interactions .

4,5-Dihydroxynaphthalene-2,7-Disulfonic Acid, Disodium Salt (Chromotropic Acid Sodium Salt)

  • Molecular Formula : C₁₀H₆O₈S₂·2Na·2H₂O
  • Key Features : Hydroxyl groups at positions 4 and 5, sulfonates at 2 and 7.
  • Applications :
    • Colorimetric reagent for detecting formaldehyde and nitrites.
    • Higher polarity than 2,7-NDS due to hydroxyl groups, making it suitable for ion-exchange chromatography .

Key Research Findings and Industrial Relevance

Environmental Impact

  • 2,6-NDS and 2,7-NDS: Both compounds show low ecological toxicity, with disposal requiring compliance with local regulations. No bioaccumulation data are available .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-Naphthalenedisulfonic acid, disodium salt
Reactant of Route 2
2,7-Naphthalenedisulfonic acid, disodium salt

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